molecular formula C18H18N2O3 B4690966 N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide

N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B4690966
M. Wt: 310.3 g/mol
InChI Key: ZQLKLEBTHHBVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide is a chemical compound with a complex structure that includes a methoxyphenyl group and a pyrrolidinylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide typically involves the reaction of 2-methoxyaniline with 4-(2-oxopyrrolidin-1-yl)benzoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-4-(2-hydroxypyrrolidin-1-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-methoxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-(5-amino-2-methoxyphenyl)-3-(2-oxopyrrolidin-1-yl)propanamide
  • N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Uniqueness

N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide is unique due to its specific structural features, such as the position of the methoxy group and the presence of the pyrrolidinone ring

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-6-3-2-5-15(16)19-18(22)13-8-10-14(11-9-13)20-12-4-7-17(20)21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLKLEBTHHBVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.